![molecular formula C13H16N2O4 B14315358 2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate CAS No. 109970-16-3](/img/structure/B14315358.png)
2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.277 g/mol . This compound is known for its unique structure, which includes a diazonium group, an ethoxycarbonyl group, and a naphthalen-1-olate core. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Analyse Chemischer Reaktionen
2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, mineral acids, and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diazonium salts and naphthalen-1-olate derivatives. For example:
2-Diazonio-4,6-dinitro-1-phenolate: Known for its use as an energetic material.
2-Diazonio-4-(phenoxysulfonyl)-1-naphthalenolate: Used in various chemical synthesis applications. The uniqueness of 2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
109970-16-3 | |
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
ethyl 3-diazo-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-13(18)9-7-5-3-4-6-8(7)11(16)10(15-14)12(9)17/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
MYEPYYIILKNOGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2CCCCC2C(=O)C(=[N+]=[N-])C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.